2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate
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Overview
Description
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate is an organic compound with the molecular formula C24H19BF4O. It is a member of the pyrylium family, which are known for their aromatic cationic structures. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate typically involves the reaction of 2,6-diphenylpyrylium salts with p-tolyl derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert it into dihydropyrylium derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming new C-N, C-O, and C-S bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines yield pyridinium salts, while reactions with alcohols and thiols produce corresponding ethers and thioethers .
Scientific Research Applications
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate involves the formation of reactive intermediates, such as pyridinium salts, which can further react with nucleophiles. The molecular targets and pathways involved include the activation of C-N, C-O, and C-S bonds, facilitating nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Contains methoxy groups, which influence its electronic properties and reactivity.
2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate: Another derivative with p-tolyl groups, used in similar applications but with distinct reactivity profiles.
Uniqueness
2,6-Diphenyl-4-(P-tolyl)pyrylium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in selective functionalization reactions and in the synthesis of complex organic molecules .
Properties
CAS No. |
2559-35-5 |
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Molecular Formula |
C24H19BF4O |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C24H19O.BF4/c1-18-12-14-19(15-13-18)22-16-23(20-8-4-2-5-9-20)25-24(17-22)21-10-6-3-7-11-21;2-1(3,4)5/h2-17H,1H3;/q+1;-1 |
InChI Key |
VDNHHTBRGIJSTG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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